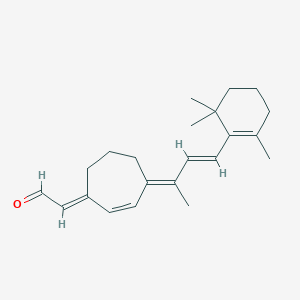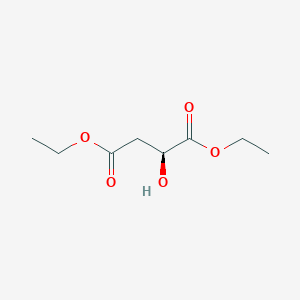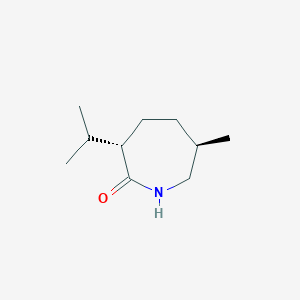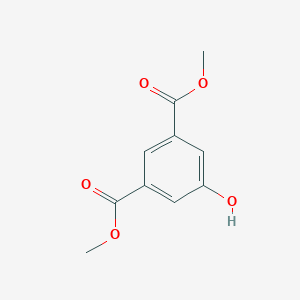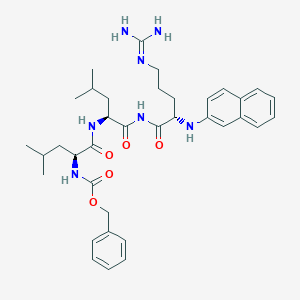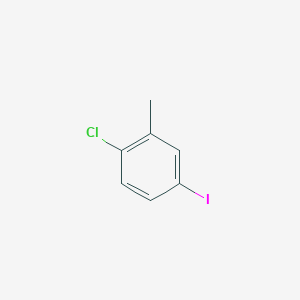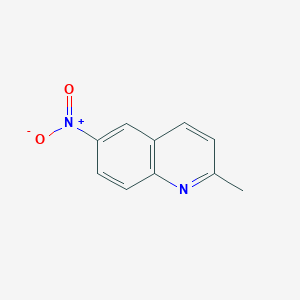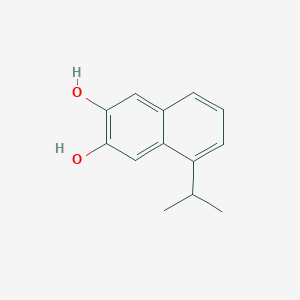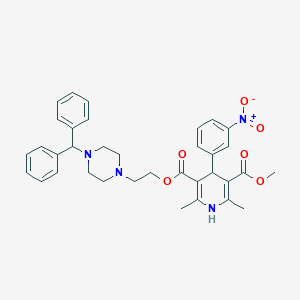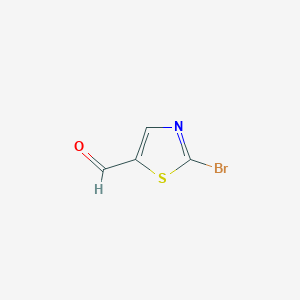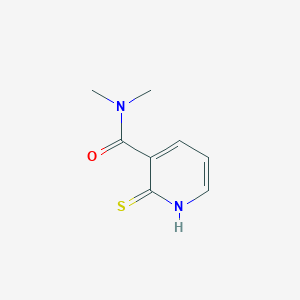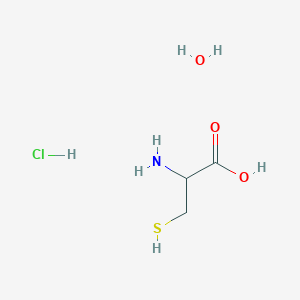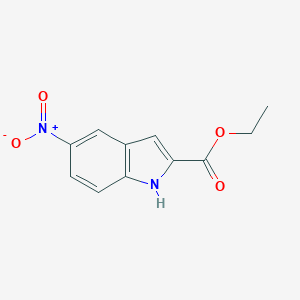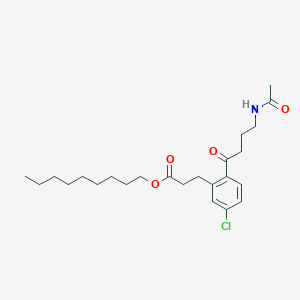
Nonyl 2-(4-acetamidobutyryl)-5-chlorohydrocinnamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonyl 2-(4-acetamidobutyryl)-5-chlorohydrocinnamate, commonly known as NAC, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NAC is a derivative of hydrocinnamic acid and has been synthesized through a series of chemical reactions. It has been found to possess several biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of NAC is not fully understood, but it is believed to act through several pathways. NAC has been found to activate the p53 pathway, leading to apoptosis in cancer cells. It also inhibits the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, NAC has been found to modulate the activity of several enzymes involved in oxidative stress, leading to neuroprotection.
Efectos Bioquímicos Y Fisiológicos
NAC has several biochemical and physiological effects that make it a promising candidate for further research. It has been found to induce apoptosis in cancer cells, inhibit tumor growth, and have neuroprotective effects. Additionally, NAC has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been found to modulate the activity of several enzymes involved in oxidative stress, leading to a reduction in oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of NAC is its high purity and yield, making it an ideal compound for laboratory experiments. Additionally, NAC has been found to be stable under a wide range of conditions, making it easy to handle and store. However, one of the limitations of NAC is its cost, which may limit its use in large-scale experiments. Additionally, the mechanism of action of NAC is not fully understood, which may limit its use in some research applications.
Direcciones Futuras
Several future directions for the research on NAC can be explored. One possible direction is to investigate the potential of NAC as a therapeutic agent for cancer treatment. Another direction is to explore the neuroprotective effects of NAC in models of neurodegenerative diseases. Additionally, the anti-inflammatory effects of NAC can be further investigated in models of inflammation. Finally, the mechanism of action of NAC can be further elucidated to understand its full potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of NAC involves a multi-step process that includes the reaction of nonylphenol with chloroacetyl chloride, followed by the reaction of the resulting product with N-acetyl-L-leucine and hydrocinnamic acid. The final product is obtained through purification and crystallization. The synthesis of NAC has been optimized to obtain high yields and purity.
Aplicaciones Científicas De Investigación
NAC has shown potential in several scientific research applications, including cancer therapy, neuroprotection, and anti-inflammatory effects. Studies have shown that NAC can induce apoptosis in cancer cells and inhibit tumor growth. It has also been found to have neuroprotective effects in models of Parkinson's and Alzheimer's disease. Additionally, NAC has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Número CAS |
122186-95-2 |
|---|---|
Nombre del producto |
Nonyl 2-(4-acetamidobutyryl)-5-chlorohydrocinnamate |
Fórmula molecular |
C24H36ClNO4 |
Peso molecular |
438 g/mol |
Nombre IUPAC |
nonyl 3-[2-(4-acetamidobutanoyl)-5-chlorophenyl]propanoate |
InChI |
InChI=1S/C24H36ClNO4/c1-3-4-5-6-7-8-9-17-30-24(29)15-12-20-18-21(25)13-14-22(20)23(28)11-10-16-26-19(2)27/h13-14,18H,3-12,15-17H2,1-2H3,(H,26,27) |
Clave InChI |
FMMDYFHBIZWHQF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOC(=O)CCC1=C(C=CC(=C1)Cl)C(=O)CCCNC(=O)C |
SMILES canónico |
CCCCCCCCCOC(=O)CCC1=C(C=CC(=C1)Cl)C(=O)CCCNC(=O)C |
Otros números CAS |
122186-95-2 |
Sinónimos |
Nonyl 2-(4-acetamidobutyryl)-5-chlorohydrocinnamate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



